molecular formula C12H18BNO2S B14839802 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester

6-(Methylthio)pyridin-2-ylboronic acid pinacol ester

Cat. No.: B14839802
M. Wt: 251.16 g/mol
InChI Key: DCYVLFMWOHCIIN-UHFFFAOYSA-N
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Description

6-(Methylthio)pyridin-2-ylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters are known for their versatility and stability, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester typically involves the reaction of 6-(Methylthio)pyridine with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and base in an aqueous or organic solvent . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The scalability of the Suzuki-Miyaura coupling reaction makes it an ideal choice for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)pyridin-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

6-(Methylthio)pyridin-2-ylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methylthio)pyridin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic ester transfers its organic group to the palladium catalyst, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylthio)pyridin-2-ylboronic acid pinacol ester is unique due to its stability and versatility in various chemical reactions. The presence of the pinacol ester group enhances its stability, making it a valuable intermediate in organic synthesis. Its ability to participate in Suzuki-Miyaura coupling reactions under mild conditions further adds to its uniqueness and utility in scientific research and industrial applications .

Properties

Molecular Formula

C12H18BNO2S

Molecular Weight

251.16 g/mol

IUPAC Name

2-methylsulfanyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-6-8-10(14-9)17-5/h6-8H,1-5H3

InChI Key

DCYVLFMWOHCIIN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)SC

Origin of Product

United States

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